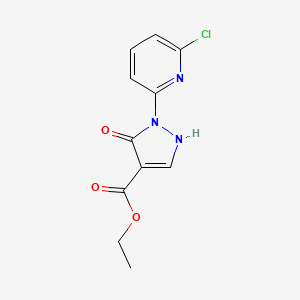
OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 is a heterocyclic organic molecule that has drawn the attention of scientists due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 is not yet fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It may also act as a DNA intercalator, disrupting the normal functioning of DNA and leading to cell death.
Biochemical and physiological effects:
Studies have shown that OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antioxidant properties. It may also have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 in lab experiments include its relatively simple synthesis method and its potential applications in various fields. However, its limitations include its low solubility in water, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1. One such direction is the exploration of its potential use as an anticancer agent. Further studies may also be conducted to elucidate its mechanism of action and to explore its potential applications in the treatment of other diseases. Additionally, researchers may investigate the synthesis of new compounds based on the structure of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 with improved properties.
Métodos De Síntesis
The synthesis of OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 can be achieved through a multistep process involving the reaction of various starting materials. One such method involves the reaction of 4-chloro-3-nitrobenzoic acid with ethylene glycol to form 4-chloro-3-nitrobenzyl glycolate, which is then reacted with 2,6-diaminopyridine to yield the desired compound.
Aplicaciones Científicas De Investigación
The compound OC1=C(C(=O)OCC)C=NN1C1=CC=CC(Cl)=N1 has been studied for its potential applications in various fields of science. One such application is in the field of medicinal chemistry, where this compound has shown promising results as an anticancer agent. It has also been studied for its potential use in the synthesis of new materials with unique properties.
Propiedades
IUPAC Name |
ethyl 2-(6-chloropyridin-2-yl)-3-oxo-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-18-11(17)7-6-13-15(10(7)16)9-5-3-4-8(12)14-9/h3-6,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYWIDFUMIEYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloropyridin-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

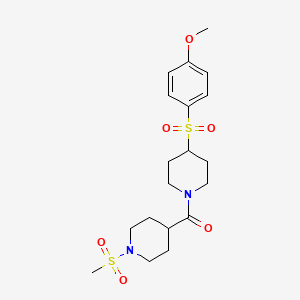


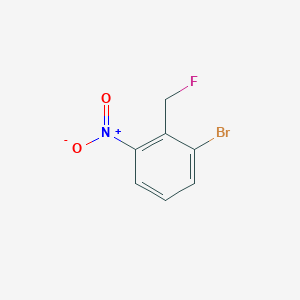
![(2Z)-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2802643.png)
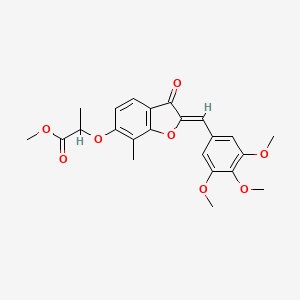
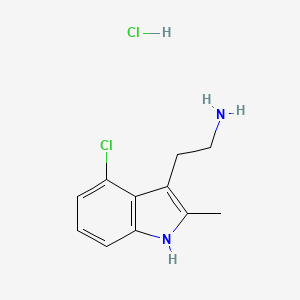
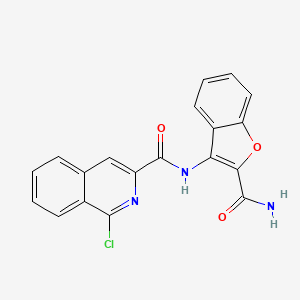

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802650.png)

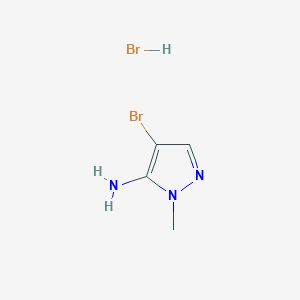

![1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2802656.png)